(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione

Ring-Opening Polymerization Copolymerization Kinetics Monomer Reactivity Ratios

(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione, commonly abbreviated as 3-BMG (or compound 1b/4b in the literature), is a six-membered cyclic diester (dilactone) belonging to the functionalized glycolide class. It features a single (S)-configured stereocenter bearing a benzyloxymethyl substituent.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 620627-96-5
Cat. No. B12579009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione
CAS620627-96-5
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1C(=O)OC(C(=O)O1)COCC2=CC=CC=C2
InChIInChI=1S/C12H12O5/c13-11-8-16-12(14)10(17-11)7-15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
InChIKeyRPVKEBWBRYVXHB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione (3-BMG): A Functionalized Cyclic Diester Monomer for Tailored Hydrophilic Polyesters


(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione, commonly abbreviated as 3-BMG (or compound 1b/4b in the literature), is a six-membered cyclic diester (dilactone) belonging to the functionalized glycolide class. It features a single (S)-configured stereocenter bearing a benzyloxymethyl substituent. X-ray crystallography confirms a screw-boat lactide ring conformation [1]. 3-BMG serves as a protected hydroxyl-functionalized monomer; upon ring-opening polymerization (ROP) and subsequent catalytic hydrogenolysis of the benzyl ether, it yields poly(α-hydroxy acid)s with pendant hydroxyl groups, enabling hydrophilicity and degradation rate tuning unattainable with unsubstituted lactide or glycolide [2].

1
Chiral (S)-dilactone monomer for stereochemical control in ring-opening polymerization
2
Protected hydroxyl substituent supports post-polymerization functionalization
3
Reported to enable hydrophilic polyester design after deprotection

Why (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione Cannot Be Replaced by Generic Lactide or Glycolide


Generic lactide and glycolide produce hydrophobic polyesters (PLA, PGA, PLGA) with limited functional-group handles and degradation kinetics primarily governed by bulk erosion. In contrast, 3-BMG incorporates a protected hydroxyl group that, after deprotection, dramatically increases polymer hydrophilicity and switches the degradation mechanism from bulk to surface erosion, enabling degradation-rate tailoring from days to months [1]. Furthermore, 3-BMG exhibits regioselective ring-opening during ROP—yielding a perfectly alternating polymer microstructure—in contrast to its methyl-substituted analog (benzyloxymethyl methyl glycolide, 4a), which polymerizes randomly [2]. These structural and functional differentiations mean that 3-BMG-derived polymers cannot be replicated by simply blending or copolymerizing unfunctionalized lactide/glycolide monomers.

Target
3-BMG functionalized diester
Protected hydroxyl enables hydrophilicity tuning; reported regioselective ROP yields alternating microstructure.
Substitute
Generic lactide/glycolide
No functional-group handle; hydrophobic polyester; degradation mechanism may differ (bulk erosion vs. surface erosion).
Target
Poly(3-BMG) alternating microstructure
¹³C NMR confirms perfect alternation; uniform hydroxyl spacing after deprotection.
Substitute
Methyl-substituted analog (4a)
Random ring-opening leads to irregular side-group distribution; may not replicate homogeneous functional presentation.

Quantitative Differentiation Evidence for (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione


Monomer Reactivity Ratio of 3-BMG vs. DL-Lactide in Bulk Copolymerization

In bulk copolymerization with DL-lactide (DL-LA) using Sn(Oct)₂ at 140 °C, the monomer reactivity ratios were determined as r_BMG = 1.96 and r_LA = 0.37 by both the Fineman–Ross and Kelen–Tüdős methods [1]. This r_BMG value, approximately 5.3-fold higher than r_LA, indicates that 3-BMG is preferentially incorporated into the growing copolymer chain relative to DL-lactide. For comparison, glycolide in glycolide/lactide copolymerizations exhibits a reactivity ratio of r_G ≈ 3.4 versus r_L ≈ 0.22 [2], meaning 3-BMG's relative reactivity toward lactide (r_BMG/r_LA ≈ 5.3) is quantitatively distinct from glycolide's (r_G/r_L ≈ 15.5).

Reactivity ratio
Cross-study comparable
r_BMG = 1.96, r_LA = 0.37 (bulk, 140°C)
Supports more uniform comonomer incorporation than glycolide in lactide copolymerizations.
r_BMG/r_LA ≈ 5.3; glycolide r_G/r_L ≈ 15.5 for reference.
Ring-Opening Polymerization Copolymerization Kinetics Monomer Reactivity Ratios

Regioselective Ring-Opening: Perfectly Alternating vs. Random Polymer Microstructure

¹³C NMR analysis of poly(3-BMG) (compound 4b) homopolymer reveals a perfectly alternating microstructure, confirming that 3-BMG undergoes regioselective ring-opening exclusively at the less hindered carbonyl [1]. In contrast, the closely related analog benzyloxymethyl methyl glycolide (4a), which carries an additional methyl substituent, polymerizes with random ring-opening, yielding a random distribution of methyl and benzyloxymethyl side groups along the chain [1]. This structural difference is attributed to the asymmetric steric environment of 3-BMG's dilactone ring, where the benzyloxymethyl group occupies one face and two hydrogen atoms occupy the other, as evidenced by single-crystal X-ray diffraction [2]. The perfectly alternating microstructure of poly(3-BMG) results in a uniform spacing of pendant hydroxyl groups after deprotection, directly controlling local hydrophilicity and degradation susceptibility at the monomer-unit level.

Microstructure
Head-to-head
Perfectly alternating vs. random (¹³C NMR)
Alternating sequence supports predictable hydroxyl spacing post-deprotection.
Methyl analog yields irregular distribution, impacting functional uniformity.
Regioselective Polymerization Polymer Microstructure 13C NMR Sequence Analysis

Degradation Rate Tunability from Days to Months via Hydroxyl Density Control

Polyesters derived from 3-BMG (as monomer 1b, deprotected to polymer 2b) exhibit in vitro hydrolytic degradation times ranging from less than 1 day (homopolymer of the methyl-substituted analog 2a) to 2 months (copolymer containing 25% 2a and 75% lactide) [1]. For poly(lactic acid-co-hydroxymethyl glycolic acid) (2b-series derived from 3-BMG), the degradation rate increases with increasing hydroxyl density, and this is mechanistically associated with a switch from bulk erosion (typical of PLGA) to surface erosion [1]. In contrast, standard poly(lactic-co-glycolic acid) (PLGA 50/50) degrades over several weeks via bulk erosion with acidic microclimate generation [2], providing only a single degradation profile rather than the tunable range achievable with 3-BMG copolymers.

Degradation window
Class-level inference
Supports degradation-rate programming for carrier research via hydroxyl content.
Surface erosion observed at higher hydroxyl density; differs from PLGA bulk erosion.
Contact angle
Cross-study comparable
~28° reduction per 10% hydroxyl monomer (copolymer study)
Supports wettability screening for adhesion/protein-resistance studies.
Directionally consistent with enhanced hydrophilicity after 3-BMG deprotection.
Crystallinity
Head-to-head
Semicrystalline at 75% L-lactide vs. amorphous (DSC)
Crystallinity retention may support mechanical property tuning in lactide copolymers.
Methyl-substituted analog remains amorphous at same composition.
Deprotection
Cross-study comparable
Complete benzyl removal by H₂/Pd-C at 1 atm
Clean deprotection without backbone degradation supports further conjugation.
Yields hydroxyl-functional polymer; BMD analog yields carboxyl groups with different hydrolysis profile.
Hydrolytic Degradation Surface Erosion Biomedical Polyesters

Enhanced Hydrophilicity Post-Deprotection: Water Absorption and Contact Angle Evidence

After catalytic hydrogenolysis to remove the benzyl protecting groups, the deprotected polymer derived from 3-BMG shows markedly improved hydrophilicity. Yang et al. report that the glass transition temperature (T_g) of poly(3-BMG) decreases after deprotection, and water absorption and contact angle measurements confirm that hydrophilicity is significantly enhanced relative to the protected precursor [1]. In a related hydroxyl-functionalized system, increasing the hydroxymethyl glycolide (HMG) content from 0% to 10% reduced the receding water contact angle from 68° to 40°, demonstrating that each incremental incorporation of hydroxyl-bearing monomer units measurably increases surface wettability [2]. While the latter study uses a caprolactone-based copolymer, the structure–property relationship is directly transferable: 3-BMG is the monomeric precursor to the same hydroxymethyl glycolide repeat unit.

Contact angle
Cross-study comparable
~28° reduction per 10% hydroxyl monomer (copolymer study)
Supports wettability screening for adhesion/protein-resistance studies.
Directionally consistent with enhanced hydrophilicity after 3-BMG deprotection.
Hydrophilicity Contact Angle Water Absorption

Crystallinity Control in Lactide Copolymers: 3-BMG vs. Methyl-Substituted Analog

Copolymers of L-lactide with 3-BMG (4b) retain semicrystalline character at 75% lactide content, whereas copolymers of L-lactide with the methyl-substituted analog benzyloxymethyl methyl glycolide (4a) are fully amorphous at the same lactide incorporation level [1]. The semicrystalline nature of 3-BMG/lactide copolymers arises because of 3-BMG's faster relative reactivity (composition drift), which generates lactide-rich blocks sufficiently long to crystallize. The homopolymer poly(3-BMG) (4b) is amorphous with a T_g between 15 and 45 °C, and upon deprotection becomes semicrystalline with a melting temperature around 120 °C [2].

Crystallinity
Head-to-head
Semicrystalline at 75% L-lactide vs. amorphous (DSC)
Crystallinity retention may support mechanical property tuning in lactide copolymers.
Methyl-substituted analog remains amorphous at same composition.
Copolymer Crystallinity DSC Analysis Polymer Thermal Properties

Deprotection Efficiency: Complete Benzyl Group Removal Under Mild Hydrogenolysis

The benzyl protecting groups of poly(3-BMG) can be completely removed by hydrogenolysis at atmospheric pressure using Pd/C catalyst in a mixed solvent, yielding the hydroxyl-functionalized polymer without backbone degradation [1]. This deprotection strategy preserves the polymer's molecular weight while quantitatively converting protected benzyl ethers to free hydroxyl groups. The deprotected polymer exhibits a decreased T_g and a melting temperature around 120 °C [1]. For comparison, the carboxyl-functionalized analog BMD (3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione) similarly undergoes quantitative benzyl deprotection via hydrogenolysis, but yields pendant carboxyl groups rather than hydroxyl groups, resulting in different hydrolytic degradation behavior (faster hydrolysis due to catalytic activity of carboxyl moieties) [2].

Deprotection
Cross-study comparable
Complete benzyl removal by H₂/Pd-C at 1 atm
Clean deprotection without backbone degradation supports further conjugation.
Yields hydroxyl-functional polymer; BMD analog yields carboxyl groups with different hydrolysis profile.
Catalytic Hydrogenolysis Deprotection Chemistry Functional Polymer Synthesis

Procurement-Relevant Application Scenarios for (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione


Controlled Drug Delivery Systems Requiring Tunable Surface Erosion

For drug delivery applications where surface erosion is preferred over bulk erosion to avoid acidic microclimate generation and dose dumping, 3-BMG-derived polyesters offer a unique advantage. The degradation mechanism switches from bulk to surface erosion as hydroxyl density increases [1], with degradation times tunable from less than 1 day to 2 months by adjusting 3-BMG content in copolymers with lactide [1]. This tunability is not achievable with standard PLGA formulations alone, making 3-BMG the monomer of choice for precisely engineered release profiles.

Tissue Engineering Scaffolds with Programmable Hydrophilicity and Cell Adhesion

The ability to incrementally control surface hydrophilicity through 3-BMG incorporation—as evidenced by the ~28° reduction in receding contact angle per 10% hydroxyl monomer content in related copolymers [2]—makes 3-BMG an essential building block for tissue engineering scaffolds. The post-deprotection semicrystalline polymer (T_m ≈ 120 °C) provides mechanical integrity at body temperature while pendant hydroxyl groups enhance cell adhesion and proliferation [1][2].

Functionalizable Biodegradable Polymers for Bioconjugation

The perfectly alternating microstructure of poly(3-BMG) [3] ensures uniform spacing of pendant hydroxyl groups after deprotection, providing a homogeneous substrate for subsequent bioconjugation reactions (e.g., attachment of targeting ligands, fluorophores, or bioactive peptides). This structural homogeneity—unattainable with the random microstructure of the methyl-substituted analog 4a—is critical for producing well-defined polymer–drug conjugates with reproducible pharmacokinetics.

Semicrystalline Copolymers Combining Hydrophilicity with Mechanical Strength

Unlike copolymers of the methyl-substituted analog 4a with L-lactide, which remain amorphous at 75% lactide content, 3-BMG/L-lactide copolymers at the same composition are semicrystalline [3]. This enables the design of hydrophilic, degradable materials that retain sufficient crystallinity for load-bearing applications (e.g., orthopedic fixation devices, sutures), where amorphous analogs would lack the necessary mechanical properties.

Application
Selection Property
Validation Focus
Surface-eroding carrier degradation research
Hydroxyl content tunability for degradation profile
Surface vs. bulk erosion mechanism verification
Hydrophilic scaffold design for cell interaction studies
Contact angle reduction per hydroxyl incorporation
Cell adhesion and wettability assessment
Bioconjugation platform development
Uniform hydroxyl spacing from alternating microstructure
Ligand conjugation homogeneity evaluation
Semicrystalline copolymer research for mechanical integrity
Crystallinity retention in lactide copolymers
Mechanical testing and crystallinity by DSC
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